
4-(4-Butoxybenzoyl)-5-(4-ethoxyphenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one
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Description
4-(4-Butoxybenzoyl)-5-(4-ethoxyphenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C26H27N3O5S and its molecular weight is 493.6 g/mol. The purity is usually 95%.
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Biological Activity
The compound 4-(4-butoxybenzoyl)-5-(4-ethoxyphenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic applications, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The compound belongs to a class of pyrrole derivatives characterized by various substituents that contribute to its biological properties. Its molecular formula is C28H28N2O7S with a molecular weight of approximately 536.60 g/mol. The presence of functional groups such as hydroxy, butoxy, and thiadiazol enhances its reactivity and potential interactions within biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In several studies, it demonstrated cytotoxic effects on cancer cell lines, including breast and colon cancer cells. The proposed mechanism includes induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation by interfering with the cell cycle.
Antioxidant Activity
Antioxidant properties have been attributed to the presence of phenolic groups in the structure. These groups can scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
Study | Findings |
---|---|
Study 1 : In vitro antibacterial assessment | Showed significant inhibition against E. coli and S. aureus with MIC values ranging from 10 to 20 µg/mL. |
Study 2 : Cytotoxicity evaluation on cancer cell lines | IC50 values indicated strong cytotoxicity (below 30 µM) against MCF-7 (breast cancer) and HT-29 (colon cancer) cells. |
Study 3 : Antioxidant capacity assay | Demonstrated a DPPH radical scavenging activity with an IC50 value of 25 µg/mL, suggesting potent antioxidant effects. |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cell Membrane Disruption : The hydrophobic nature of the butoxy and ethoxy groups likely facilitates interaction with lipid membranes, leading to increased permeability in microbial cells.
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways through mitochondrial dysfunction, leading to caspase activation.
- Free Radical Scavenging : The hydroxyl groups in the structure are effective at donating electrons to free radicals, neutralizing their harmful effects.
Q & A
Basic Questions
Q. What are the critical steps in synthesizing this compound?
The synthesis involves multi-step organic reactions, typically including:
- Coupling reactions : Formation of the pyrrolone core via condensation of substituted benzoyl chlorides with aminothiadiazole derivatives under basic conditions (e.g., sodium hydride in dimethyl sulfoxide) .
- Functional group introduction : Alkoxy groups (butoxy, ethoxy) are introduced via nucleophilic substitution or esterification, requiring controlled temperatures (0–60°C) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .
Q. Which spectroscopic methods are essential for characterizing this compound?
Key techniques include:
- NMR spectroscopy : 1H and 13C NMR to confirm substituent positions and stereochemistry .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- HPLC : Assesses purity and identifies by-products .
Q. What solvents and catalysts are commonly used in its synthesis?
- Solvents : Dimethyl sulfoxide (DMSO) for polar intermediates, dichloromethane (DCM) for acid-sensitive steps .
- Catalysts : Sodium hydride for deprotonation, palladium catalysts for cross-coupling (e.g., Suzuki reactions for aryl substitutions) .
Q. How are impurities removed during synthesis?
- Chromatography : Flash column chromatography separates isomers or unreacted precursors .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield?
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during thiadiazole ring formation .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity in heterocycle formation .
- Flow chemistry : Enhances scalability and safety for exothermic steps (e.g., nitration or halogenation) .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- Multi-technique validation : Combine 1H NMR, 13C NMR, and X-ray crystallography (if single crystals are obtainable) to confirm structural assignments .
- Computational modeling : DFT calculations predict chemical shifts and validate tautomeric forms .
Q. What structure-activity relationships (SAR) are observed in analogs of this compound?
- Thiadiazole substitution : Replacing the 5-methyl group with halogens (e.g., Cl) enhances antimicrobial activity but reduces solubility .
- Alkoxy chain length : Longer chains (e.g., butoxy vs. ethoxy) improve lipid membrane penetration, critical for CNS-targeted agents .
- Pyrrolone modifications : Hydroxy group removal diminishes hydrogen-bonding interactions with biological targets .
Q. How does this compound compare to structurally related heterocycles?
- Thiazolidinone analogs : Exhibit stronger anti-inflammatory activity but lower thermal stability due to reduced aromaticity .
- Pyrazole derivatives : Show superior anticancer activity but require additional pharmacokinetic optimization for bioavailability .
Q. Methodological Notes
-
Data Tables :
-
Key Optimization Parameters :
- Reaction time: 2–48h (microwave vs. conventional heating) .
- Solvent polarity: DMSO > DCM > THF for polar intermediates .
Properties
CAS No. |
609795-75-7 |
---|---|
Molecular Formula |
C26H27N3O5S |
Molecular Weight |
493.6 g/mol |
IUPAC Name |
(4E)-4-[(4-butoxyphenyl)-hydroxymethylidene]-5-(4-ethoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H27N3O5S/c1-4-6-15-34-20-13-9-18(10-14-20)23(30)21-22(17-7-11-19(12-8-17)33-5-2)29(25(32)24(21)31)26-28-27-16(3)35-26/h7-14,22,30H,4-6,15H2,1-3H3/b23-21+ |
InChI Key |
FWGTXFVOJPLMCU-XTQSDGFTSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=C(C=C4)OCC)/O |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=C(C=C4)OCC)O |
Origin of Product |
United States |
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